molecular formula C11H17Cl2NO B2865246 2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride CAS No. 1989659-25-7

2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride

Cat. No. B2865246
CAS RN: 1989659-25-7
M. Wt: 250.16
InChI Key: DCPVRNUKKCQRPL-UHFFFAOYSA-N
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Description

“2-Amino-1-(4-chlorophenyl)ethanol hydrochloride” is a compound with the CAS Number: 41870-82-0 and a molecular weight of 208.09 . It is used as a reagent in the synthesis of imidazolyl arylamides as inhibitors of CYP24A1 .


Synthesis Analysis

While specific synthesis methods for “2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride” were not found, related compounds such as 2-amino-1,4-dihydropyrimidines have been synthesized using ultrasound irradiation as the energy source .


Molecular Structure Analysis

The InChI code for “2-Amino-1-(4-chlorophenyl)ethanol hydrochloride” is 1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H .


Physical And Chemical Properties Analysis

Another related compound, “2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride”, has a melting point of 220-222°C .

Scientific Research Applications

Enzymatic Hydrolysis and Synthesis of Amino Acids

Research on the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters, including studies of derivatives similar to "2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride," highlights a method for synthesizing D- and L-3,3-difluoro-2-amino acids and their derivatives. These processes are crucial for producing enantiomerically pure amino acids, which have applications in pharmaceuticals and agrochemicals (Ayi, Guedj, & Septe, 1995).

Synthesis of β-Aminoketones

The synthesis of 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides through the Mannich reaction showcases a method for creating structurally complex amino ketones. Such compounds have potential applications in medicinal chemistry, demonstrating the versatility of amino alcohol derivatives in synthesizing bioactive molecules (Makarova, Moiseev, & Zemtsova, 2002).

Antibacterial Activity

The synthesis and estimation of the antibacterial activity of tertiary aminoalkanols hydrochlorides reveal that compounds with structures related to "2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride" can possess significant antibacterial properties. This suggests potential applications in developing new antibacterial agents (Isakhanyan, Gevorgyan, Arakelyan, Safaryan, & Panosyan, 2014).

Methanol-to-Hydrocarbon Chemistry

Studies on the methanol-to-hydrocarbon process over H-SAPO-34 molecular sieve, where similar compounds might act as intermediates, provide insight into applications in catalysis and energy. The research demonstrates how derivatives of amino alcohols could be involved in catalytic processes converting methanol to hydrocarbons, indicating potential industrial applications (Salehirad & Anderson, 1996).

Future Directions

The development of new compounds and the study of their properties is an ongoing field of research. While specific future directions for “2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride” are not available, related compounds are being studied for their potential as antibacterials and anticancer agents .

properties

IUPAC Name

2-amino-1-(4-chlorophenyl)-3-methylbutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.ClH/c1-7(2)10(13)11(14)8-3-5-9(12)6-4-8;/h3-7,10-11,14H,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPVRNUKKCQRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=C(C=C1)Cl)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride

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